molecular formula C22H19N5O2S2 B2744760 N-(4-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide CAS No. 946228-42-8

N-(4-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide

Cat. No. B2744760
CAS RN: 946228-42-8
M. Wt: 449.55
InChI Key: MVAOJFAWNOYJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N5O2S2 and its molecular weight is 449.55. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has demonstrated the synthesis and evaluation of various heterocyclic compounds incorporating thiazole, pyridazinone, and acetamide groups for potential biological activities. For example, novel thiazole derivatives have been synthesized and investigated for their antimicrobial and anticancer properties. These studies involve the preparation of compounds through specific synthetic routes and their evaluation against different cancer cell lines and microbial strains, suggesting their utility in developing new therapeutic agents (Evren et al., 2019; Saravanan et al., 2010).

Antimicrobial and Antitumor Activities

Several compounds with similar structural motifs have been synthesized and shown significant antimicrobial and antitumor activities. This includes the creation of benzothiazole derivatives and their evaluation against various tumor cell lines, providing a basis for the development of new anticancer drugs. Additionally, the antimicrobial potential of these compounds against a broad spectrum of bacterial and fungal pathogens has been highlighted, indicating their applicability in addressing infectious diseases (Fahim & Ismael, 2019; Bhuiyan et al., 2006).

Antioxidant Properties

Research on compounds incorporating acetamide and heterocyclic rings has also extended to evaluating their antioxidant properties. This includes the synthesis and testing of novel compounds for their ability to scavenge free radicals, suggesting their potential role in combating oxidative stress-related diseases (Ahmad et al., 2012).

Structural and Mechanistic Studies

The structural elucidation and mechanistic understanding of these compounds have been furthered through various analytical and computational techniques. This includes the use of X-ray crystallography, density functional theory (DFT) calculations, and Hirshfeld surface analysis to determine the molecular structures and predict the reactivity of synthesized compounds. Such studies are crucial for designing compounds with optimized biological activities and physicochemical properties (Sallam et al., 2021).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-13(28)23-16-8-10-17(11-9-16)25-18(29)12-30-22-20-21(31-14(2)24-20)19(26-27-22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAOJFAWNOYJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide

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